molecular formula C21H22O12 B1265281 Corymbiferin 3-O-beta-D-glucopyranoside

Corymbiferin 3-O-beta-D-glucopyranoside

Cat. No.: B1265281
M. Wt: 466.4 g/mol
InChI Key: YYBFILICFFBVIZ-AAHOILBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corymbiferin 3-O-beta-D-glucopyranoside is a natural product found in Gentianella amarella and Gentianella with data available.

Scientific Research Applications

Biological Activities

Corymbiferin 3-O-beta-D-glucopyranoside has been studied for several biological activities:

  • Antiviral Activity :
    • Recent studies indicate that this compound exhibits significant binding affinity to the main protease of SARS-CoV-2, suggesting potential as an antiviral agent against COVID-19. It demonstrated stronger binding affinities compared to reference inhibitors, indicating its potential as a therapeutic candidate in viral infections .
  • Neuroprotective Effects :
    • Research has shown that this compound may possess neuroprotective properties. It has been observed to improve cell viability in neuronal cell lines under stress conditions, indicating its potential role in neurodegenerative diseases . Specifically, it inhibited neuroinflammation in microglial cells without exhibiting cytotoxicity .
  • Antioxidant Activity :
    • This compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
  • Anti-diabetic Effects :
    • The compound has been linked to anti-diabetic properties, particularly through its ability to inhibit alpha-glucosidase activity, which can help manage postprandial blood glucose levels in diabetic patients . Its efficacy in animal models suggests it may be beneficial for managing diabetes and its vascular complications .

Case Studies

  • SARS-CoV-2 Inhibition Study :
    • A study investigating various phytochemicals found that this compound exhibited promising results against the main protease of SARS-CoV-2, with binding affinities significantly higher than traditional inhibitors .
  • Neuroprotection in PC-12 Cells :
    • Experimental studies demonstrated that this compound improved cell survival rates in PC-12 cells exposed to neurotoxic agents, indicating its protective role against neurodegeneration .

Summary Table of Biological Activities

Activity TypeDescriptionReference(s)
AntiviralStrong binding affinity to SARS-CoV-2 Mpro
NeuroprotectiveImproved cell viability under stress
AntioxidantScavenges free radicals
Anti-diabeticInhibits alpha-glucosidase

Properties

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

1,8-dihydroxy-4,5-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C21H22O12/c1-29-9-4-3-7(23)12-15(26)13-8(24)5-10(19(30-2)20(13)33-18(9)12)31-21-17(28)16(27)14(25)11(6-22)32-21/h3-5,11,14,16-17,21-25,27-28H,6H2,1-2H3/t11-,14-,16+,17-,21-/m1/s1

InChI Key

YYBFILICFFBVIZ-AAHOILBJSA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC

Synonyms

corymbiferin 3-O-beta-D-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corymbiferin 3-O-beta-D-glucopyranoside
Reactant of Route 2
Corymbiferin 3-O-beta-D-glucopyranoside
Reactant of Route 3
Corymbiferin 3-O-beta-D-glucopyranoside
Reactant of Route 4
Corymbiferin 3-O-beta-D-glucopyranoside
Reactant of Route 5
Corymbiferin 3-O-beta-D-glucopyranoside
Reactant of Route 6
Corymbiferin 3-O-beta-D-glucopyranoside

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